5-Chlorouracil

Catalog No.
S595140
CAS No.
1820-81-1
M.F
C4H3ClN2O2
M. Wt
146.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorouracil

CAS Number

1820-81-1

Product Name

5-Chlorouracil

IUPAC Name

5-chloro-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)

InChI Key

ZFTBZKVVGZNMJR-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Chlorouracil; 5-Chloro-2,4(1H,3H)-pyrimidinedione; 5-Chloro-2,4-pyrimidinedione; NSC 28172

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl

The exact mass of the compound 5-Chlorouracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28172. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of organochlorine compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chlorouracil is a halogenated pyrimidine base that serves as a critical pharmaceutical intermediate and a highly specific mechanistic probe in nucleic acid chemistry. Commercially, its most significant role is acting as the primary starting material for the synthesis of Tipiracil, a potent thymidine phosphorylase inhibitor used in combination cancer therapies. In biochemical research, 5-chlorouracil is utilized as a direct biomarker for inflammation-mediated DNA damage—specifically resulting from neutrophil-derived hypochlorous acid—and as a radiosensitizer. Its distinct physicochemical profile, characterized by an intermediate electronegativity and van der Waals radius compared to other halouracils, makes it an indispensable compound for applications requiring precise modulation of base pairing, enzyme recognition, and electron attachment dynamics [1].

Procuring a generic halouracil, such as 5-fluorouracil (5-FU) or 5-bromouracil (5-BrU), as a substitute for 5-chlorouracil will result in fundamental failures in both synthetic and analytical workflows. In pharmaceutical manufacturing, the 5-chloro moiety is an absolute structural requirement for the target binding affinity of Tipiracil-class thymidine phosphorylase inhibitors; substituting 5-FU redirects the pharmacological activity toward thymidylate synthase inhibition. In radiochemical and DNA damage assays, 5-BrU undergoes prompt dissociative electron attachment with an anion lifetime of merely 7 nanoseconds, whereas 5-chlorouracil forms a much more stable intermediate (4.9 μs). Furthermore, glycosylase enzymes distinguish halouracils based on the steric bulk of the 5-substituent, meaning 5-FU (which is too small) and 5-BrU (a standard thymine mimic) cannot replicate the specific biological footprint of 5-chlorouracil in mismatch repair studies [1].

Parent Anion Lifetime and Electrochemical Stability in Radiosensitization

In low-energy electron attachment studies, the stability of the parent negative ion is critical for determining the mechanism of radiosensitization. 5-Chlorouracil forms a relatively stable parent anion (UCl-) with a lifetime of 4.9 μs. In stark contrast, 5-bromouracil (UBr-) undergoes rapid dissociative electron attachment, exhibiting an anion lifetime of only 7 ns. This ~700-fold difference in stability means that 5-chlorouracil is specifically suited for electrochemical assays and time-resolved spectroscopic studies where immediate bond rupture must be avoided [1].

Evidence DimensionParent negative ion lifetime
Target Compound Data4.9 μs (5-Chlorouracil)
Comparator Or Baseline7 ns (5-Bromouracil)
Quantified Difference~700-fold longer anion lifetime for 5-chlorouracil
ConditionsNanosecond pulse radiolysis / low-energy electron attachment in aqueous solution

Buyers conducting time-resolved electrochemical or radiosensitization studies require 5-chlorouracil to capture stable anionic intermediates that are impossible to observe with 5-bromouracil.

pKa Modulation for pH-Dependent Base Pairing Assays

The electronegativity of the 5-halogen substituent directly dictates the acidity of the N3 proton, which governs the stability and wobble-geometry of mispaired DNA duplexes. The 2'-deoxynucleoside analogue of 5-chlorouracil exhibits a pKa of 7.9, positioning it precisely between 5-fluorouracil (7.7) and 5-bromouracil (8.0), and significantly lower than natural thymine (9.7). This specific pKa allows 5-chlorouracil to undergo distinct pH-dependent structural transitions at physiological pH when mispaired with guanine, making it an essential probe for studying DNA mismatch repair and thermodynamic stability [1].

Evidence DimensionN3 proton pKa (deoxynucleoside analogue)
Target Compound Data7.9 (5-Chlorouracil analogue)
Comparator Or Baseline9.7 (Thymine analogue) and 7.7 (5-Fluorouracil analogue)
Quantified Difference1.8 pKa unit shift vs thymine; 0.2 unit shift vs 5-FU
ConditionsAqueous solution, physiological pH range

Procurement for structural biology and DNA thermodynamics must select 5-chlorouracil to accurately model the specific ionization states of inflammation-induced DNA lesions.

Precursor Essentiality for Thymidine Phosphorylase Inhibitor Synthesis

In the synthesis of advanced antineoplastic adjuvants, the 5-chloro substitution is mandatory for optimizing enzyme inhibition. 5-Chlorouracil serves as the exact lead precursor, undergoing C6-functionalization to yield Tipiracil (5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil), which is a crucial component of the FDA-approved drug Lonsurf. Attempts to substitute the 5-chloro core with 5-fluorouracil fail, as 5-FU derivatives primarily target thymidylate synthase rather than providing the necessary steric and electronic fit for potent human thymidine phosphorylase (HTP) inhibition [1].

Evidence DimensionDownstream pharmacological target
Target Compound DataYields Thymidine Phosphorylase (HTP) inhibitors (e.g., Tipiracil)
Comparator Or Baseline5-Fluorouracil (Yields Thymidylate Synthase inhibitors)
Quantified DifferenceComplete shift in enzyme specificity based on the 5-position halogen
ConditionsPharmaceutical synthesis and subsequent enzymatic assay

Industrial buyers manufacturing Tipiracil or related HTP inhibitors must procure 5-chlorouracil, as generic halouracils will not yield the correct active pharmaceutical ingredient.

Pharmaceutical Synthesis of Tipiracil

As the direct starting material for synthesizing 6-(chloromethyl)-5-chlorouracil and ultimately Tipiracil, 5-chlorouracil is indispensable for manufacturers producing this thymidine phosphorylase inhibitor for colorectal cancer therapies [1].

Mechanistic Radiosensitization Studies

Due to its stable parent anion lifetime (4.9 μs) compared to 5-bromouracil, 5-chlorouracil is the preferred halouracil for time-resolved electron attachment and pulse radiolysis experiments investigating DNA radiation damage[2].

Biomarker Profiling for Inflammation

Because 5-chlorouracil is a direct product of hypochlorous acid (HOCl) reacting with cytosine or uracil during neutrophil activation, it is procured as a highly specific analytical standard for quantifying inflammation-mediated DNA damage in clinical and biological samples [3].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

145.9883050 Da

Monoisotopic Mass

145.9883050 Da

Heavy Atom Count

9

LogP

-0.35 (LogP)

Appearance

White Solid

Melting Point

>300°C

UNII

7LQ4V03RNY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

1820-81-1

Wikipedia

5-chlorouracil

Dates

Last modified: 08-15-2023

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